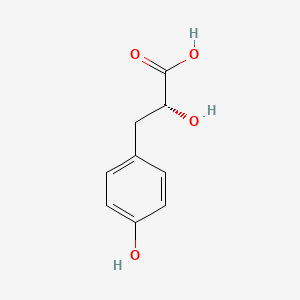
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid involves various strategies aimed at improving its stability and solubility. One approach includes the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid as a derivative to improve its chemical stability and liposolubility, readily hydrolysable to release the bioactive danshensu. Its crystal structure and stereochemistry were determined using X-ray single-crystal diffraction analysis (Lei Chen et al., 2016). Additionally, a continuous enzymatic process has been developed for an efficient synthesis at a multikilogram scale, showcasing excellent enantiomeric excess and good overall yield, highlighting its synthetic accessibility and potential for large-scale production (Junhua Tao and K. Mcgee, 2002).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives reveals complex three-dimensional frameworks. Studies on related compounds, such as 2-(3-(4-acetoxyphenyl)propanoyl)benzene-1,3,5-triyl triacetate and 4-(3-(4-acetoxyphenyl)propanoyl)-5-hydroxy-1,3-phenylene diacetate, demonstrate the presence of intramolecular and intermolecular interactions, including hydrogen bonding, which play a crucial role in controlling molecular conformation and stability (Li Wang & Rui Xu, 2022).
Chemical Reactions and Properties
The chemical reactions of this compound derivatives encompass a range of transformations. For instance, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization-hydroxylation reaction showcases the reactivity of such compounds under specific conditions, providing insight into their potential chemical versatility (Shengming Ma et al., 2004).
Physical Properties Analysis
The physical properties of this compound derivatives are critical for understanding their behavior in different environments. Investigations into the vibrational spectra of related compounds, like 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, through experimental and theoretical methods, have elucidated aspects of their structural dynamics and interactions (Y. Ye et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction mechanisms, of this compound, are highlighted in its synthetic routes and product formations. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement offers a racemization-free pathway to synthesize hydroxamic acids and ureas from carboxylic acids, demonstrating its reactive versatility and potential for further chemical modifications (Kishore Thalluri et al., 2014).
科学的研究の応用
Food Safety Evaluation
The EFSA's scientific opinion on the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a related compound, for use in food contact materials, highlights its safety when used in polyolefins with certain restrictions (Flavourings, 2011).
Chemical Synthesis and Stability
Chen et al. (2016) synthesized a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid to improve its chemical stability and liposolubility, which can be hydrolyzed to release bioactive danshensu (Chen, Su, Wang, Cao, Ma, Wen, & Li, 2016).
Materials Science and Sustainability
Trejo-Machin et al. (2017) explored phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, indicating its potential in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Corrosion Inhibition
Research by Abu-Rayyan et al. (2022) focused on the corrosion inhibition properties of 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, a derivative of 3-(4-hydroxyphenyl)propanoic acid, on copper in nitric acid solutions, demonstrating its effectiveness as a corrosion inhibitor (Abu-Rayyan, Al Jahdaly, AlSalem, Alhadhrami, Hajri, Bukhari, Waly, & Salem, 2022).
Organic Synthesis
Ye, Zhang, and Fan (2012) presented a novel approach in organic synthesis involving the oxidative dearomatization of 3-(3-alkynyl-4-hydroxyphenyl)propanoic acid for preparing furoquinolinone and angelicin derivatives (Ye, Zhang, & Fan, 2012).
Pharmaceutical Research
Flores-Holguín et al. (2019) conducted computational peptidology studies on antifungal tripeptides, including derivatives of 3-(4-hydroxyphenyl)propanoic acid, demonstrating their potential in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Biocatalysis
Deussen et al. (2003) developed a biocatalytic approach for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an important building block in synthesizing PPARα and -γ agonists, showcasing its application in biotechnology (Deussen, Zundel, Valdois, Lehmann, Weil, Hjort, Østergaard, Marcussen, & Ebdrup, 2003).
Anti-aging Skin Care
Wawrzyniak, Celewicz, and Barciszewski (2016) highlighted the application of 3-(4-hydroxyphenyl)propanoic acid amide in anti-aging skin care compositions, demonstrating its effectiveness in preventing skin wrinkles (Wawrzyniak, Celewicz, & Barciszewski, 2016).
Safety and Hazards
The compound has been classified as harmful, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
作用機序
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the downstream effects of these pathways requires further investigation .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
生化学分析
Biochemical Properties
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites. For instance, hydroxylases introduce hydroxyl groups into the compound, enhancing its solubility and reactivity . Additionally, this compound can act as a substrate for enzymes involved in oxidative stress responses, contributing to the regulation of cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the expression of genes related to antioxidant defenses, this compound can enhance cellular resilience against oxidative damage . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, it can inhibit or activate enzymes involved in redox reactions, thereby affecting the overall redox balance within cells . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in antioxidant defenses and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and modulating metabolic activity . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to phenolic compound metabolism and oxidative stress responses . It interacts with enzymes such as hydroxylases and oxidoreductases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and the levels of various metabolites within cells . Additionally, this compound can influence the activity of cofactors involved in redox reactions, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and accumulation can affect its activity and function, particularly in terms of its interactions with enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localizations enable this compound to exert its effects on cellular metabolism and redox balance .
特性
IUPAC Name |
(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89919-57-3 | |
| Record name | p-Hydroxyphenyl lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-HYDROXYPHENYL LACTIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3VOM7SS3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

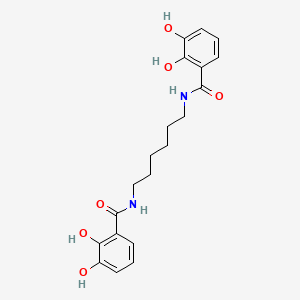
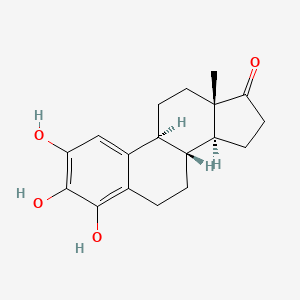

![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/no-structure.png)


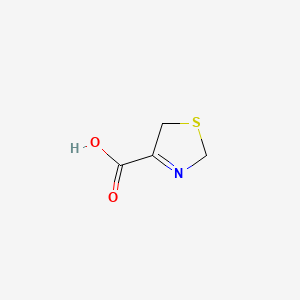
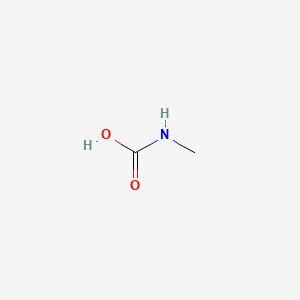
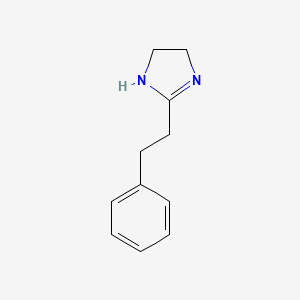
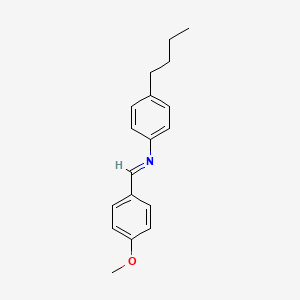
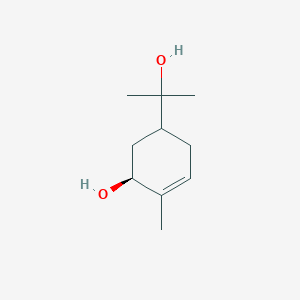
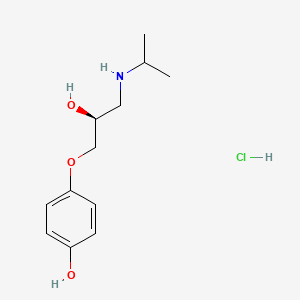

![Tert-butyl 3-[(6-morpholin-4-ylpyridazin-3-yl)hydrazinylidene]butanoate](/img/structure/B1215467.png)